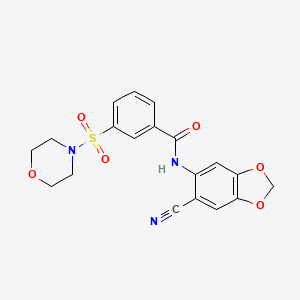
4-(4-chlorophenyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorophenyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. TFMPP is a psychoactive drug that has been used recreationally due to its euphoric and hallucinogenic effects. However, TFMPP has also been studied for its potential therapeutic applications in scientific research.
Mécanisme D'action
4-(4-chlorophenyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine acts as a partial agonist at the 5-HT1A and 5-HT2A receptors. It has been shown to increase the release of serotonin in the brain, which is believed to be responsible for its psychoactive effects. 4-(4-chlorophenyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine also has a weak affinity for dopamine and norepinephrine receptors.
Biochemical and Physiological Effects
4-(4-chlorophenyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. 4-(4-chlorophenyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine has also been shown to alter mood, perception, and cognition. These effects are believed to be mediated by the activation of serotonin receptors in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-chlorophenyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine has several advantages for use in scientific research. It is a well-characterized compound that has been extensively studied. 4-(4-chlorophenyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine is also readily available and relatively inexpensive. However, 4-(4-chlorophenyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine has limitations for use in lab experiments. It has a short half-life and is rapidly metabolized in the body, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the study of 4-(4-chlorophenyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine. One area of research is the development of more selective agonists for the 5-HT1A and 5-HT2A receptors. This could lead to the development of more effective treatments for psychiatric disorders. Another area of research is the study of the long-term effects of 4-(4-chlorophenyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine use. This could help to better understand the potential risks associated with its recreational use.
Méthodes De Synthèse
The synthesis of 4-(4-chlorophenyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine involves the reaction of 4-chloroaniline with 2,4,5-trimethoxybenzaldehyde in the presence of piperazine. The reaction is carried out under reflux in ethanol to yield 4-(4-chlorophenyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine as a white solid.
Applications De Recherche Scientifique
4-(4-chlorophenyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine has been studied for its potential therapeutic applications in scientific research. It has been shown to have an affinity for serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. 4-(4-chlorophenyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine has been studied for its potential use in treating anxiety, depression, and other psychiatric disorders.
Propriétés
IUPAC Name |
N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2,4,5-trimethoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3/c1-25-18-13-20(27-3)19(26-2)12-15(18)14-22-24-10-8-23(9-11-24)17-6-4-16(21)5-7-17/h4-7,12-14H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNSNTFKQUBFOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=NN2CCN(CC2)C3=CC=C(C=C3)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2,4,5-trimethoxyphenyl)methanimine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(cyclobutylmethyl)-3-hydroxy-3-{[(1H-indol-4-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6139680.png)
![3-(4-fluorophenyl)-7-isopropylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6139681.png)
![1-(1-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)-1-propanone](/img/structure/B6139682.png)
![4-chloro-N-{3-[(2-methylbenzoyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B6139688.png)
![2-methyl-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide](/img/structure/B6139710.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B6139712.png)
![5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6139725.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methoxyphenyl)benzamide](/img/structure/B6139728.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6139735.png)

![N'-[1-(2,5-dihydroxyphenyl)propylidene]-2,4-dimethoxybenzenesulfonohydrazide](/img/structure/B6139745.png)
![2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B6139746.png)
![7-(2-chlorobenzyl)-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6139754.png)
![2-thiophenecarbaldehyde [5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6139770.png)